molecular formula C13H18N2O2 B244941 n-(3-Propionamidophenyl)isobutyramide

n-(3-Propionamidophenyl)isobutyramide

Cat. No.: B244941
M. Wt: 234.29 g/mol
InChI Key: HKSYOVRNWCSMRE-UHFFFAOYSA-N
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Description

N-(3-Propionamidophenyl)isobutyramide is an aromatic amide derivative characterized by a phenyl ring substituted with a propionamido group (-NHCOCH2CH2) at the 3-position and an isobutyramide (-NHCOC(CH3)2) functional group.

The compound’s dual amide groups likely influence its solubility, thermal stability, and intermolecular interactions.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-methyl-N-[3-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C13H18N2O2/c1-4-12(16)14-10-6-5-7-11(8-10)15-13(17)9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

HKSYOVRNWCSMRE-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Propionamidophenyl)isobutyramide typically involves the reaction of 3-aminophenylpropanamide with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-aminophenylpropanamide+propanoyl chlorideThis compound\text{3-aminophenylpropanamide} + \text{propanoyl chloride} \rightarrow \text{this compound} 3-aminophenylpropanamide+propanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-(3-Propionamidophenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

n-(3-Propionamidophenyl)isobutyramide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-Propionamidophenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent on Phenyl Ring Amide Type Key Properties/Applications Reference
N-(3-Propionamidophenyl)isobutyramide 3-propionamido (-NHCOCH2CH2) Isobutyramide Hypothesized use in drug design N/A
N-(3-(Trifluoromethyl)phenyl)isobutyramide 3-CF3 Isobutyramide High hydrophobicity; medicinal chemistry applications
N-(4-(Trifluoromethyl)phenyl)pivalamide 4-CF3 Pivalamide Enhanced metabolic stability
3-Chloro-N-phenyl-phthalimide Phthalimide core Phthalimide Polyimide monomer synthesis
N-(3-methylbutyl)propanamide Aliphatic 3-methylbutyl chain Propanamide Insect pheromone component

Key Observations :

  • Electron-Withdrawing vs. Hydrogen-Bonding Groups : The trifluoromethyl (-CF3) group in N-(3-(Trifluoromethyl)phenyl)isobutyramide enhances hydrophobicity and electron-withdrawing effects, contrasting with the hydrogen-bonding propionamido group in the target compound. This difference may alter solubility and receptor-binding profiles .

Physical and Chemical Properties

While direct data for this compound is unavailable, comparisons can be inferred from analogs:

  • Melting Points : Pyrazolo-pyrimidine derivatives with isobutyramide groups (e.g., Example 49 in ) exhibit melting points of 154–157°C, suggesting that similar compounds with aromatic amides may have moderate thermal stability . Aliphatic amides like N-(3-methylbutyl)propanamide are likely more volatile, as seen in insect pheromone blends .

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